

Spectroscopic Profile of (R)-(+)-3-Benzylxy-1,2-propanediol: A Technical Guide

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Compound of Interest

Compound Name: (R)-(+)-3-Benzylxy-1,2-propanediol

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Introduction: **(R)-(+)-3-Benzylxy-1,2-propanediol**, also known as (R)-Glycerol 1-benzyl ether, is a chiral organic compound widely utilized as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Its defined stereochemistry and functional groups make it a valuable precursor for creating enantiomerically pure pharmaceuticals. Accurate characterization of this compound is paramount, and spectroscopic techniques provide the definitive data required for structural confirmation and purity assessment. This guide presents a comprehensive summary of the key spectroscopic data for **(R)-(+)-3-Benzylxy-1,2-propanediol** and outlines the standard experimental protocols for data acquisition.

Chemical Structure and Properties:

- IUPAC Name: (2R)-3-(phenylmethoxy)propane-1,2-diol[1]
- Synonyms: (R)-Glycerol 1-benzyl ether, 3-O-Benzyl-sn-glycerol
- CAS Number: 56552-80-8[1]
- Molecular Formula: C₁₀H₁₄O₃[1]
- Molecular Weight: 182.22 g/mol [1]

Molecular Structure Diagram

Caption: Molecular structure of **(R)-(+)-3-Benzylxy-1,2-propanediol**.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **(R)-(+)-3-Benzylxy-1,2-propanediol** based on its chemical structure and publicly available spectral information.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

(Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------|-------------|--|
| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C_6H_5) |
| ~ 4.55 | Singlet | 2H | Benzyl protons (-O- $\text{CH}_2\text{-Ph}$) |
| ~ 3.90 | Multiplet | 1H | $\text{CH}(\text{OH})$ |
| ~ 3.70 - 3.50 | Multiplet | 4H | $-\text{CH}_2\text{-O-}$ and $-\text{CH}_2\text{OH}$ |
| ~ 2.75 | Broad Singlet | 2H | Hydroxyl protons (-OH) |

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

(Solvent: CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~ 138.0 | Quaternary aromatic carbon (C-ipso) |
| ~ 128.5 | Aromatic CH (C-para) |
| ~ 127.9 | Aromatic CH (C-ortho/meta) |
| ~ 127.7 | Aromatic CH (C-ortho/meta) |
| ~ 73.5 | Benzyl carbon (-O-CH ₂ -Ph) |
| ~ 72.0 | Methylene carbon (-CH ₂ -O-) |
| ~ 70.5 | Methine carbon (CH-OH) |
| ~ 64.0 | Methylene carbon (-CH ₂ -OH) |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|--------------------------------|-------------------------|
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch (sp ²) | Aromatic C-H |
| 3000 - 2850 | C-H stretch (sp ³) | Aliphatic C-H |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1150 - 1050 | C-O stretch | Ether, Alcohol |
| 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |

Table 4: Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization, EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
|----------------------------|--|---|
| 182 | $[\text{C}_{10}\text{H}_{14}\text{O}_3]^+$ | Molecular Ion (M^+) |
| 107 | $[\text{C}_7\text{H}_7\text{O}]^+$ | Tropylium-like ion from benzyl ether cleavage |
| 91 | $[\text{C}_7\text{H}_7]^+$ | Tropylium cation (benzyl fragment) |
| 77 | $[\text{C}_6\text{H}_5]^+$ | Phenyl cation |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following sections describe generalized protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **(R)-(+)-3-Benzyl-1,2-propanediol** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.^[2] ^[3] To ensure magnetic field homogeneity, the sample must be free of any solid particles; filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's autosampler or manual probe.
- Data Acquisition:
 - The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called "shimming."

- For ^1H NMR, a standard pulse sequence is used to acquire the Free Induction Decay (FID) signal. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.^[4] A background spectrum of the empty crystal is recorded to subtract atmospheric (CO_2 , H_2O) and instrumental interferences.
- Sample Application: Place a small amount of the solid **(R)-(+)3-Benzylxy-1,2-propanediol** sample directly onto the ATR crystal. Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.^[5]
- Data Acquisition: The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection at the crystal-sample interface.^{[6][7][8]} An evanescent wave penetrates a few microns into the sample, and specific wavelengths are absorbed based on the molecular vibrations of the functional groups.^[6] The attenuated IR beam is then directed to the detector. Typically, 16 to 32 scans are co-added to produce the final spectrum.
- Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier-transformed to produce the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)

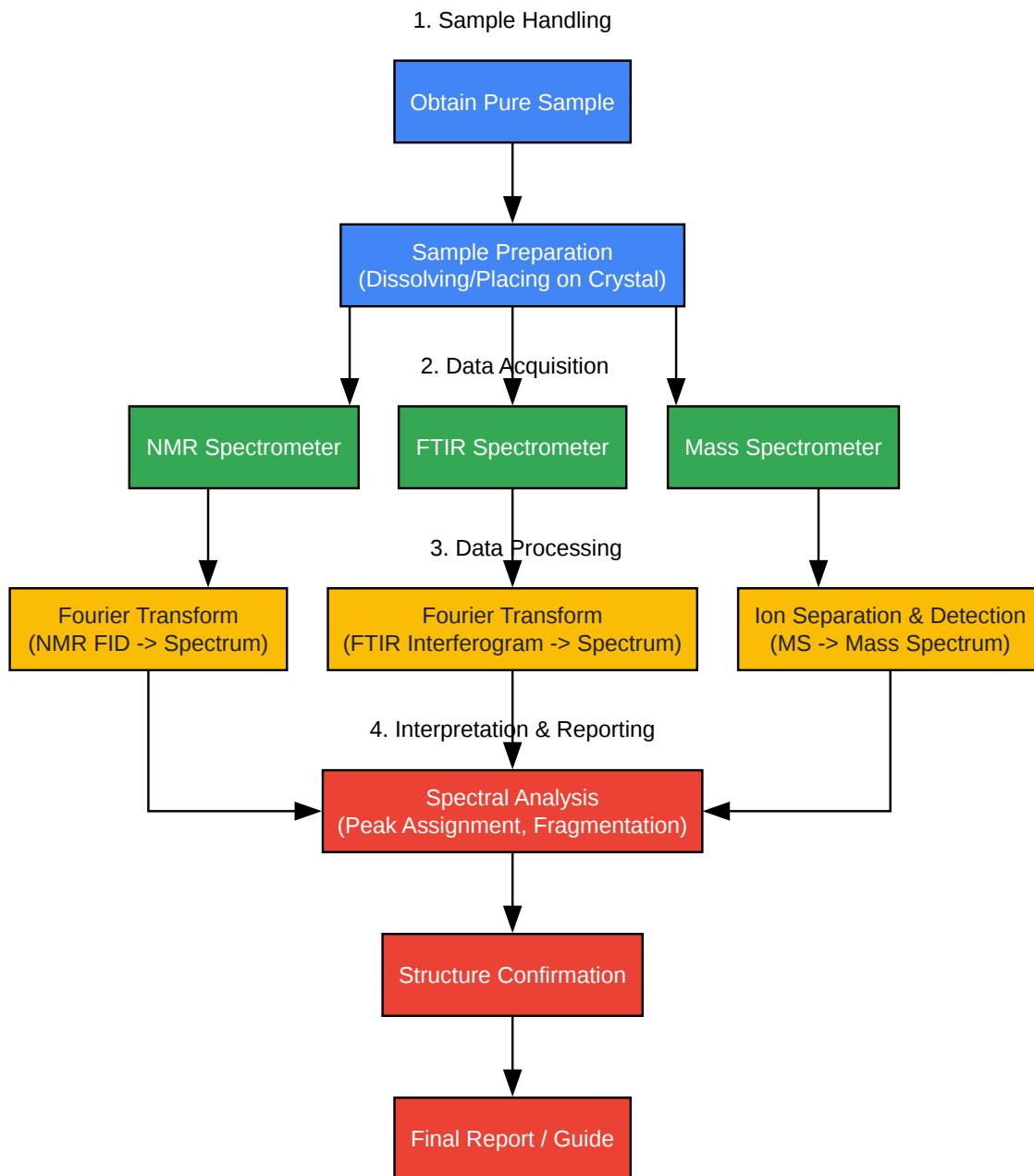
Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized, which is achieved by heating it under high vacuum.[9]
- Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[10][11] This collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M^+).[9]
- Fragmentation: The high energy imparted during ionization causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation into smaller, charged ions and neutral radicals. This process provides a characteristic "fingerprint" for the compound.[11][12]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative ion abundance versus m/z .

Visualization of Analytical Workflow

The spectroscopic analysis of a chemical compound follows a logical progression from sample handling to final data interpretation.

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. (R)-(+)-3-Benzylxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 10. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
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